Methyl 3-bromo-2,4,6-trimethylbenzoate

Catalog No.
S880148
CAS No.
26584-20-3
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2,4,6-trimethylbenzoate

CAS Number

26584-20-3

Product Name

Methyl 3-bromo-2,4,6-trimethylbenzoate

IUPAC Name

methyl 3-bromo-2,4,6-trimethylbenzoate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-6-5-7(2)10(12)8(3)9(6)11(13)14-4/h5H,1-4H3

InChI Key

YUFSUAINJIKSAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)Br)C

Methyl 3-bromo-2,4,6-trimethylbenzoate is an aromatic compound with the molecular formula C12H13BrO2C_{12}H_{13}BrO_2 and a molecular weight of approximately 269.14 g/mol. This compound features a bromine atom substituted at the 3-position of a benzoate structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. The presence of these substituents influences its chemical properties and biological activities.

Typical for brominated aromatic compounds. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles. Additionally, it can be involved in electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups.

One significant reaction pathway includes the conversion to 3-bromo-2,4,6-trimethylbenzoic acid through hydrolysis in the presence of water or aqueous bases . Furthermore, it can also react with acetic acid and bromine to yield derivatives like 3-bromo-2,4,6-trimethylbenzoic acid .

Methyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized through several methods:

  • Bromination of Methyl 2,4,6-trimethylbenzoate: This method involves treating methyl 2,4,6-trimethylbenzoate with bromine in an organic solvent such as acetic acid. The reaction typically requires controlled conditions to favor substitution at the desired position .
  • Using Brominating Agents: Alternative methods include using specific brominating agents like N-bromosuccinimide under radical conditions to achieve selective bromination at the aromatic ring .
  • Direct Methylation: Starting from 2,4,6-trimethylbenzoic acid or its derivatives and employing methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can yield the desired ester .

Methyl 3-bromo-2,4,6-trimethylbenzoate has potential applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
  • Agricultural Chemicals: Similar compounds are often evaluated for their efficacy as pesticides or herbicides.
  • Material Science: The compound may be useful in synthesizing polymers or as a building block in organic synthesis.

Interaction studies involving methyl 3-bromo-2,4,6-trimethylbenzoate focus on its reactivity with biological molecules. Preliminary studies suggest that compounds containing similar structures may interact with cytochrome P450 enzymes, influencing drug metabolism . Further investigations are necessary to elucidate its specific interactions and potential toxicological implications.

Several compounds exhibit structural similarities to methyl 3-bromo-2,4,6-trimethylbenzoate. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
Methyl 3-bromo-2,4-dimethylbenzoate151859-37-90.95Fewer methyl groups; different biological activity
Methyl 5-bromo-2-(bromomethyl)benzoate337536-14-80.91Contains an additional bromomethyl group
Methyl 5-bromo-2,4-dimethylbenzoate152849-72-40.93Different substitution pattern affecting reactivity
Methyl 2-bromo-6-methylbenzoate99548-56-80.93Different position of bromine affecting properties
Methyl 4-bromo-3,5-dimethylbenzoate432022-88-30.93Unique positioning of substituents

Methyl 3-bromo-2,4,6-trimethylbenzoate stands out due to its specific arrangement of substituents that significantly influences its chemical reactivity and potential applications in various fields.

XLogP3

3.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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